Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a methyl group at position 2, and an ethyl carboxylate ester at position 4. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide coupling and pharmaceutical intermediate synthesis. This compound is structurally related to bioactive thiazoles, which are widely explored for their DNA-binding, antimicrobial, and enzyme-inhibitory properties .
Key structural attributes:
- Boc-protected amine: Facilitates selective deprotection in multi-step syntheses.
- Methyl substituent at position 2: Influences steric and electronic properties, modulating reactivity.
- Ethyl carboxylate ester: Enhances solubility in organic solvents and serves as a precursor for carboxylic acid derivatives.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6-17-10(15)8-9(19-7(2)13-8)14-11(16)18-12(3,4)5/h6H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIUXJIBAMTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known to exhibit biological activity, and this compound can be used in the development of new pharmaceuticals.
Medicine: It can serve as a precursor for the synthesis of drugs that target various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Functional Differences
The table below compares the target compound with structurally analogous thiazole derivatives:
Key Observations:
Positional Isomerism: The Boc-protected amino group at position 5 in the target compound contrasts with derivatives like Ethyl 2-(((tert-Boc)amino)methyl)thiazole-4-carboxylate (Boc-aminomethyl at position 2), which is used in peptide synthesis . Positional differences significantly alter electronic profiles and coupling efficiency. Ethyl 2-amino-4-methylthiazole-5-carboxylate (unprotected amine at position 2) is a key intermediate for febuxostat, highlighting the role of unprotected amines in nucleophilic reactions .
Protective Group Utility: Boc protection in the target compound prevents unwanted side reactions during multi-step syntheses, unlike Ethyl 5-aminothiazole-4-carboxylate, which requires careful handling due to its reactive amine .
Synthetic Efficiency: Boc-protected thiazoles (e.g., compound 9 in ) achieve high yields (96%) in peptide couplings using DCC/HOBt, whereas unprotected analogs like Ethyl 2-amino-4-methylthiazole-5-carboxylate are synthesized in one-pot reactions with >98% yield .
Target Compound vs. Ethyl 2-amino-4-methylthiazole-5-carboxylate :
- Reactivity: The Boc group in the target compound reduces nucleophilicity, making it suitable for acid-sensitive reactions. In contrast, the unprotected amine in Ethyl 2-amino-4-methylthiazole-5-carboxylate readily participates in coupling reactions but requires inert conditions.
- Thermal Stability : Boc protection increases thermal stability (melting point data unavailable for the target compound), whereas the unprotected derivative has a melting point of 172–173°C .
Target Compound vs. Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate :
- Medicinal Chemistry : Pyridinyl-substituted thiazoles (e.g., ) are optimized for kinase inhibition, while the Boc-protected target compound is more likely used in intermediate synthesis due to its orthogonal reactivity.
Biological Activity
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate, with the CAS number 96929-05-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C12H18N2O4S
- Molecular Weight : 286.35 g/mol
- Melting Point : 100-102 °C
- Boiling Point : 401.4 °C at 760 mmHg
The compound exhibits biological activity primarily through its interaction with cellular mechanisms involved in cancer cell proliferation and survival. It has been shown to inhibit specific proteins that play crucial roles in mitotic processes, particularly in centrosome clustering.
Key Mechanisms:
- HSET (KIFC1) Inhibition : this compound has demonstrated micromolar inhibition of HSET, which is essential for the proper clustering of centrosomes in cancer cells. This inhibition leads to multipolar spindle formation, resulting in aberrant cell division and potential cell death .
- Selectivity Against Eg5 : The compound has been tested for selectivity against Eg5, a kinesin that opposes HSET's action. In counter-screening assays, it showed minimal off-target effects on Eg5, indicating a favorable selectivity profile .
Biological Activity Data
Table 1 summarizes the biological activity data for this compound based on various studies.
Case Studies
Several studies have explored the efficacy of this compound in different cancer models:
-
Study on Centrosome Amplification :
- Researchers treated centrosome-amplified human cancer cells with the compound and observed a significant increase in multipolarity, leading to enhanced cell death rates compared to untreated controls. This study highlights the potential use of the compound as a therapeutic agent against certain types of cancers characterized by centrosome amplification .
-
Fluorescent Labeling for Target Interaction :
- A novel approach involved labeling the compound with fluorescent dyes to track its binding and localization within cells. This method confirmed the direct interaction between the compound and HSET, providing insights into its mechanism of action and confirming its efficacy in disrupting normal mitotic processes .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for the amine, allowing selective functionalization. Acidic conditions cleave the Boc group, yielding a free amine for subsequent reactions.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| 4 N HCl in 1,4-dioxane, RT, 0.5h | HCl, 1,4-dioxane | Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride |
Mechanism : Protonation of the Boc carbamate oxygen followed by nucleophilic attack by chloride ions releases CO₂ and tert-butanol, regenerating the primary amine . This reaction is quantitative under optimized conditions, as confirmed by TLC and HPLC .
Amide Coupling Reactions
The deprotected amine readily reacts with carboxylic acids via coupling agents to form stable amides, a key step in drug discovery.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| DMF, 50°C, 12–16 h | HATU, DIPEA, benzoic acid derivatives | Ethyl 5-(benzamidopropanamido)-2-methylthiazole-4-carboxylate derivatives |
Key Findings :
-
HATU-mediated coupling with 3-((tert-butoxycarbonyl)amino)propanoic acid yields intermediates for HSET inhibitors (IC₅₀ = 20–50 nM) .
-
Selectivity against off-target kinesins (e.g., Eg5) is maintained through precise steric and electronic tuning .
Condensation Reactions (Imine Formation)
The free amine participates in Schiff base formation with aldehydes or ketones, enabling access to heterocyclic scaffolds.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Ethanol, 40–70°C, 5–6 h | Aldehyde/ketone, pyridine | Ethyl 5-(imine)-2-methylthiazole-4-carboxylate derivatives |
Applications :
-
Imines serve as intermediates for bioactive molecules, including antimicrobial and anti-inflammatory agents.
-
Reaction efficiency depends on solvent polarity and electron-withdrawing substituents on the aldehyde.
Ester Hydrolysis
The ethyl carboxylate group can be hydrolyzed to a carboxylic acid under basic conditions, enhancing solubility for biological assays.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| 2 N NaOH, H₂O/THF, RT, 2 h | NaOH, THF | 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid |
Notes :
-
Hydrolysis is reversible under acidic conditions, necessitating pH control.
-
The carboxylic acid derivative exhibits improved binding affinity in kinase assays due to enhanced hydrogen bonding.
Structural and Analytical Data
Key characterization methods for reaction products include:
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.25–1.45 (m, ethyl CH₃), 4.23–4.43 (q, OCH₂) | |
| HPLC | Retention time: 8.2 min (C18 column) | |
| MS (ESI) | m/z 488.26 [M + H⁺] |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate, and how can the reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
Thiazole ring formation : Using Gewald-type reactions with α-cyano esters and thiourea derivatives under basic conditions (e.g., ethanol/KOH) to generate the thiazole core .
Boc-protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in THF or DCM .
Esterification : Introducing the ethyl carboxylate group via esterification with ethyl chloroformate or alcoholysis under acidic conditions .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–25°C), anhydrous conditions, and slow reagent addition. Catalytic DMAP enhances Boc-protection efficiency .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~1.4 ppm for Boc tert-butyl protons, δ ~4.2 ppm for ethyl ester CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 301.06) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbonyl) .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be resolved?
- Methodological Answer : Contradictions often arise from residual solvents, rotamers, or tautomerism. Strategies include:
- Deuterated Solvent Screening : Test in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- Variable Temperature NMR : Heat samples to 50–60°C to coalesce split peaks caused by hindered rotation around the Boc group .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals through correlation spectroscopy .
Q. What strategies mitigate decomposition of the Boc group during synthesis or storage?
- Methodological Answer : The Boc group is acid-labile. Mitigation involves:
- Storage : Keep at –20°C in inert atmospheres (argon) and avoid exposure to trifluoroacetic acid (TFA) or HCl vapors .
- Purification : Use neutral silica gel columns; acidic TLC plates may degrade the Boc group .
- Alternative Protecting Groups : For acid-sensitive applications, consider Fmoc (base-labile) or Alloc (Pd-catalyzed removal) .
Q. How does the methylthiazole-ethyl carboxylate scaffold influence bioactivity in drug discovery?
- Methodological Answer : The scaffold is a peptidomimetic backbone, enabling:
- PPAR Modulation : Analogues with similar structures (e.g., ethyl thiazole carboxylates) activate peroxisome proliferator-activated receptors (PPARs) .
- Antimicrobial Activity : Methylthiazole derivatives show efficacy against M. tuberculosis by targeting enoyl-ACP reductase .
- SAR Studies : Methyl substitution at position 2 enhances metabolic stability, while the ethyl ester improves solubility for in vitro assays .
Experimental Design & Data Analysis
Q. What solvent systems are optimal for purifying this compound via column chromatography?
- Methodological Answer : Use gradients of ethyl acetate/hexane (3:7 to 1:1) or DCM/methanol (95:5). Polar solvents like methanol may hydrolyze the ester; silica gel pre-treatment with 1% triethylamine reduces Boc decomposition .
Q. How can researchers validate the compound’s stability under reflux conditions for downstream reactions?
- Methodological Answer : Conduct accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
